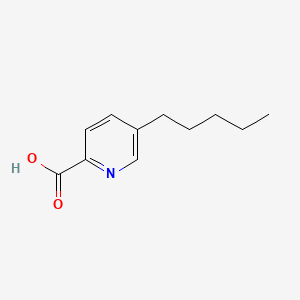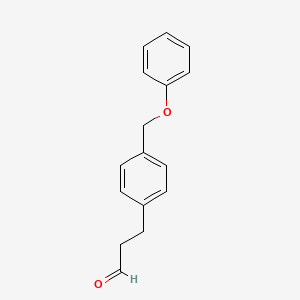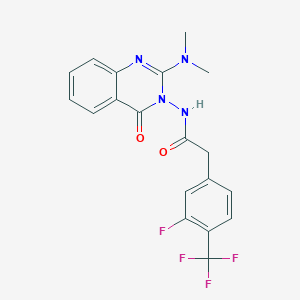
2-(2-(Butylphenylamino)ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Butylphenylamino)ethoxy)ethanol is an organic compound with a complex structure that includes both amine and ether functionalities
Métodos De Preparación
The synthesis of 2-(2-(Butylphenylamino)ethoxy)ethanol typically involves multiple steps. One common method includes the reaction of butylphenylamine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Análisis De Reacciones Químicas
2-(2-(Butylphenylamino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(2-(Butylphenylamino)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 2-(2-(Butylphenylamino)ethoxy)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-(2-(Butylphenylamino)ethoxy)ethanol can be compared with other similar compounds, such as 2-(2-(Dimethylamino)ethoxy)ethanol and 2-(2-(Butoxyethoxy)ethanol). These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. For example, 2-(2-(Dimethylamino)ethoxy)ethanol is used extensively in surfactants and as a corrosion inhibitor, while 2-(2-(Butoxyethoxy)ethanol) is known for its use as a solvent .
Propiedades
Número CAS |
63455-64-1 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
2-[2-(N-butylanilino)ethoxy]ethanol |
InChI |
InChI=1S/C14H23NO2/c1-2-3-9-15(10-12-17-13-11-16)14-7-5-4-6-8-14/h4-8,16H,2-3,9-13H2,1H3 |
Clave InChI |
SNJHUVNSWLQLNE-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCOCCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)

![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)


![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)







